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Introduction
CFI-400945 is a first-in-class, orally bioavailable, and highly potent small-molecule inhibitor of

Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a critical role as a

master regulator of centriole duplication during the cell cycle.[3] Dysregulation of PLK4 is

frequently observed in various cancers, leading to centrosome amplification, chromosomal

instability, and aneuploidy, all hallmarks of tumorigenesis.[3][4] This aberrant expression in

tumor cells, coupled with its essential role in cell division, has positioned PLK4 as a promising

therapeutic target in oncology.[4][5] CFI-400945 was developed to selectively target PLK4,

thereby inducing mitotic defects and promoting cell death in cancer cells.[6] This technical

guide provides a comprehensive overview of the discovery, mechanism of action, preclinical

development, and clinical evaluation of CFI-400945.

Discovery and Selectivity
CFI-400945 was identified through a drug discovery program aimed at identifying potent and

selective inhibitors of PLK4.[6] It is an indolinone-derived, ATP-competitive kinase inhibitor.[5]

The compound demonstrates high affinity for PLK4 with a reported IC50 of 2.8 nM and a Ki of

0.26 nM.[1][7] Notably, CFI-400945 exhibits significant selectivity for PLK4 over other members

of the Polo-like kinase family, with IC50 values greater than 50 μM for PLK1, PLK2, and PLK3.

[1][8] While highly selective for PLK4, CFI-400945 has shown some off-target activity against
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other kinases, including Aurora B (AURKB), TRKA, TRKB, and Tie2/TEK, although at higher

concentrations.[1][2]

Table 1: Kinase Inhibition Profile of CFI-400945
Kinase IC50 (nM) Ki (nM)

PLK4 2.8[1][7] 0.26[1]

AURKB 98[1] -

TRKA 6[1] -

TRKB 9[1] -

Tie2/TEK 22[1] -

PLK1 >50,000[1] -

PLK2 >50,000[1] -

PLK3 >50,000[1] -

Mechanism of Action
CFI-400945 exerts its anticancer effects by inhibiting the kinase activity of PLK4, which is

essential for centriole duplication.[6] This inhibition leads to a cascade of cellular events

culminating in mitotic catastrophe and cell death. The primary mechanism involves the

disruption of normal centrosome duplication, leading to the formation of multipolar spindles

during mitosis.[1][6] This aberrant mitosis results in improper chromosome segregation,

aneuploidy, and ultimately, apoptosis or cell cycle arrest.[1][2] Interestingly, the effects of CFI-

400945 on centriole number are dose-dependent. At high concentrations, it completely inhibits

PLK4 activity, leading to a failure of centriole duplication.[9] Conversely, at lower

concentrations, it can lead to centriole overduplication, also resulting in mitotic errors.[9] The

inhibition of AURKB by CFI-400945 may also contribute to its mechanism of action, as AURKB

is involved in cytokinesis, and its inhibition can lead to polyploidy.[2][9]
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Figure 1: Simplified signaling pathway of CFI-400945 action.

Preclinical In Vitro and In Vivo Activity
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CFI-400945 has demonstrated potent anti-proliferative activity across a broad range of cancer

cell lines and significant anti-tumor efficacy in various preclinical xenograft models.

In Vitro Activity
The growth-inhibitory effects of CFI-400945 have been evaluated in numerous cancer cell

lines. The GI50 (concentration causing 50% growth inhibition) values highlight its potency,

particularly in breast and colon cancer cell lines.

Table 2: In Vitro Growth Inhibition (GI50) of CFI-400945
in Cancer Cell Lines

Cell Line Cancer Type GI50 (nM)

HCT116 Colon Cancer 4[1]

HCC1954 Breast Cancer 5[1]

A549 Lung Cancer 5[1]

MDA-MB-468 Breast Cancer 14-165[8]

MCF-7 Breast Cancer 14-165[8]

MDA-MB-231 Breast Cancer 14-165[8]

SKBr-3 Breast Cancer 14-165[8]

Cal-51 Breast Cancer 14-165[8]

BT-20 Breast Cancer 14-165[8]

In Vivo Activity
Oral administration of CFI-400945 has been shown to be well-tolerated and effective in

inhibiting tumor growth in mouse xenograft models. A notable finding from preclinical studies is

the increased sensitivity of PTEN-deficient tumors to CFI-400945, suggesting that PTEN status

could be a potential biomarker for patient selection.[2][6]

Table 3: In Vivo Efficacy of CFI-400945 in Xenograft
Models
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Cancer Type
Xenograft
Model

Dosing
Schedule

Tumor Growth
Inhibition (TGI)

Reference

Acute Myeloid

Leukemia
MV4-11

7.5 mg/kg, PO,

QD
100% [10]

Acute Myeloid

Leukemia
MV4-11

13.5 mg/kg, PO,

2 days on/5 days

off

100% [10]

Pancreatic

Cancer
OCIP28 21 days

Significant

reduction
[4]

Pancreatic

Cancer
OCIP51 21 days

Significant

reduction
[4]

Pancreatic

Cancer
OCIP110 21 days

Significant

reduction
[4]

Atypical Teratoid

Rhabdoid Tumor
BT-12

7.5 mg/kg, PO,

20 days

Significant

inhibition
[11]

Clinical Development
CFI-400945 has advanced into clinical trials for various solid and hematological malignancies.

Phase 1 studies have established its safety profile and determined the recommended Phase 2

dose (RP2D).

Phase 1 Trial in Advanced Solid Tumors (NCT01954316)
A Phase 1 dose-escalation trial evaluated the safety, tolerability, pharmacokinetics, and

preliminary efficacy of CFI-400945 in patients with advanced solid tumors.[5][12]

Table 4: Summary of Phase 1 Trial in Advanced Solid
Tumors
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Parameter Finding Reference

Patient Population Advanced solid tumors [5][12]

Dose Escalation 3 to 96 mg/day [5][12]

Recommended Phase 2 Dose

(RP2D)
64 mg/day [5][12]

Dose-Limiting Toxicities (DLTs) Neutropenia at ≥ 64 mg [5][12]

Common Adverse Events
Fatigue, diarrhea, nausea,

decreased appetite
[13]

Pharmacokinetics
Half-life of ~9 hours, Cmax at

2-4 hours post-dosing
[5][12]

Efficacy

1 Partial Response (PR), 2

Stable Disease (SD) ≥ 6

months

[5][12]

Phase 1 Trial in Relapsed/Refractory AML and Higher-
Risk MDS (NCT03187288)
A Phase 1 study also investigated CFI-400945 in patients with relapsed or refractory acute

myeloid leukemia (AML) and higher-risk myelodysplastic syndromes (MDS).[14][15]

Table 5: Summary of Phase 1 Trial in AML and MDS
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Parameter Finding Reference

Patient Population
Relapsed/refractory AML and

MDS
[14][15]

Dose Escalation 64 mg/day to 128 mg/day [14][15]

Efficacy in AML

3 out of 9 evaluable patients

achieved Complete Remission

(CR)

[14][15]

Efficacy in TP53-mutated AML
2 out of 4 patients achieved

CR
[14][15]

Dose-Limiting Toxicity Enteritis/colitis [15]

Experimental Protocols
Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for determining the in vitro kinase inhibitory activity of a

compound like CFI-400945.

Kinase Inhibition Assay Workflow

Start

Prepare Reagents:
- Recombinant PLK4 enzyme

- Kinase buffer
- ATP

- Substrate peptide
- CFI-400945 dilutions

Incubate enzyme, inhibitor,
and substrate

Initiate reaction
by adding ATP

Allow kinase reaction
to proceed Stop reaction Detect signal

(e.g., luminescence, fluorescence)
Analyze data to
determine IC50 End

Click to download full resolution via product page

Figure 2: Workflow for a typical kinase inhibition assay.

Reagent Preparation:

Prepare serial dilutions of CFI-400945 in an appropriate solvent (e.g., DMSO).
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Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and a reducing agent

(e.g., DTT).

Prepare solutions of recombinant human PLK4 enzyme, a suitable substrate (e.g., a

synthetic peptide), and ATP.

Assay Procedure:

In a microplate, add the PLK4 enzyme, the substrate, and the CFI-400945 dilutions.

Incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature

(e.g., 30°C) to allow for inhibitor binding.

Initiate the kinase reaction by adding ATP.

Allow the reaction to proceed for a set time (e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., EDTA).

Signal Detection:

Detect the amount of phosphorylated substrate using a suitable method, such as a

phosphospecific antibody-based detection system or a luminescence-based assay that

measures ATP consumption (e.g., ADP-Glo).

Data Analysis:

Calculate the percentage of kinase inhibition for each CFI-400945 concentration relative to

a no-inhibitor control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol describes the SRB assay, a colorimetric method used to determine cell viability

based on the measurement of cellular protein content.[1]
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Cell Seeding:

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.[1]

Compound Treatment:

Treat the cells with serial dilutions of CFI-400945 and incubate for a specified period (e.g.,

5 days).[1]

Cell Fixation:

Gently remove the culture medium and fix the cells by adding cold 10% (w/v)

trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[1]

Staining:

Wash the plates with water and air dry.

Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room

temperature.[1]

Wash and Solubilization:

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

Solubilize the protein-bound dye by adding 10 mM Tris base solution.[1]

Absorbance Measurement:

Measure the absorbance at 570 nm using a microplate reader.[1]

Data Analysis:

Calculate the percentage of growth inhibition relative to untreated control cells to

determine the GI50 value.

Mouse Xenograft Study (Generic Protocol)
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This protocol provides a general outline for evaluating the in vivo antitumor efficacy of CFI-

400945 in a mouse xenograft model.

Mouse Xenograft Study Workflow

Start

Implant human cancer cells
subcutaneously into

immunocompromised mice

Allow tumors to grow
to a palpable size

Randomize mice into
treatment and control groups

Administer CFI-400945 (oral)
or vehicle control

Monitor tumor volume
and body weight regularly

Continue treatment until
predefined endpoint

(e.g., tumor size, time)

Analyze tumor growth inhibition
and toxicity

End
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Figure 3: General workflow for a mouse xenograft study.

Cell Implantation:

Subcutaneously inject a suspension of human cancer cells into the flank of

immunocompromised mice (e.g., SCID or nude mice).

Tumor Establishment:

Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

Randomization and Treatment:

Randomize the mice into treatment and control groups.

Administer CFI-400945 orally at the desired dose and schedule. The control group

receives the vehicle.

Monitoring:

Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

Monitor the body weight of the mice as an indicator of toxicity.

Endpoint and Analysis:

Continue the treatment for a specified duration or until the tumors in the control group

reach a defined endpoint.

Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology,

biomarker analysis).

Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion
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CFI-400945 is a potent and selective PLK4 inhibitor with a well-defined mechanism of action

that leads to mitotic catastrophe and cell death in cancer cells. Preclinical studies have

demonstrated its significant in vitro and in vivo antitumor activity across a range of cancer

types, with a particularly promising response in PTEN-deficient models. Early-phase clinical

trials have established a manageable safety profile and have shown encouraging signs of

efficacy in both solid tumors and hematological malignancies, especially in poor-prognosis

AML. The ongoing and future clinical investigations will further delineate the therapeutic

potential of CFI-400945 as a monotherapy and in combination with other anticancer agents,

potentially offering a new targeted treatment option for patients with various cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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